molecular formula C11H12N2O B1338062 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one CAS No. 57552-95-1

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one

Cat. No.: B1338062
CAS No.: 57552-95-1
M. Wt: 188.23 g/mol
InChI Key: QTBKTEDAGWNUEX-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader historical context of diazepine chemistry, which began with the groundbreaking work of Leo Sternbach at Hoffman-La Roche in the late 1950s. The synthesis of aryl 1,4-benzodiazepines originated from observations that quinazoline-3-oxides produced ring-expanded products upon treatment with hydroxide, ammonia, or primary amines through initial attack at the 2-position of the quinoxaline ring. This foundational discovery led to the development of the first clinically approved benzodiazepine, chlordiazepoxide (Librium), which was prepared by reaction of methylamine with the quinazoline-3-oxide precursor. The synthetic methodologies established by Sternbach and colleagues provided the framework for subsequent developments in diazepine chemistry, including the synthesis of tetrahydrodiazepinone derivatives such as this compound.

The specific synthesis of this compound has been documented in crystallographic studies, with the compound being assigned Chemical Abstracts Service registry number 57552-95-1. The crystal structure was first determined and reported in the International Union of Crystallography journals, providing detailed structural information about the compound's molecular geometry and packing arrangements. Recent synthetic approaches have focused on developing efficient methodologies for preparing various tetrahydrodiazepinone derivatives, including regioselective strategies that utilize ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates as intermediates, which are subsequently treated with amines to achieve oxirane ring-opening and direct cyclization.

Classification within Heterocyclic Chemistry

This compound belongs to the class of 1,4-diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms positioned at the 1 and 4 positions of the ring system. These compounds represent an important subclass of nitrogen-containing heterocycles that have attracted significant attention due to their diverse biological activities and synthetic utility. The classification of 1,4-diazepines encompasses various structural modifications, including different degrees of saturation, substitution patterns, and fusion with other ring systems. Within this classification system, the tetrahydro variant indicates partial saturation of the seven-membered ring, while the 5-one designation specifies the presence of a carbonyl group at the 5-position.

The compound can be further classified based on its substitution pattern, specifically the presence of a phenyl group at the 7-position of the diazepine ring. This structural feature places it within the category of aryl-substituted diazepines, which are known to exhibit enhanced stability and altered electronic properties compared to their unsubstituted counterparts. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is 7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one, reflecting its systematic classification within the broader framework of heterocyclic chemistry.

The structural relationship between this compound and other diazepine derivatives can be understood through comparative analysis with related compounds such as pyrrolo[2,1-c]benzodiazepines, which feature fused aromatic systems. These structural relationships highlight the versatility of the diazepine scaffold and its potential for further chemical modification to generate libraries of compounds with diverse properties.

Significance in Diazepine Chemistry Research

The significance of this compound in diazepine chemistry research stems from its utility as both a synthetic intermediate and a model compound for understanding structure-activity relationships within this important class of heterocycles. Research has demonstrated that 1,4-diazepine derivatives exhibit a wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The seven-membered 1,4-diazepin-2-one ring system has been shown to mimic β- and γ-turn secondary structures, which contributes to its ability to interact with biological targets.

Recent molecular modeling studies have explored the binding affinity of this compound derivatives for various protein targets, including the SARS-CoV-2 main protease enzyme. These investigations revealed that the compound exhibits a stable binding mode at the enzyme active pocket with a binding energy value of -8.1 kilocalories per mole, suggesting potential applications in antiviral drug development. The net MMGBSA binding energy of the complex was determined to be -37.41 kilocalories per mole, while the net MMPBSA binding energy was -40.5 kilocalories per mole, indicating highly favorable binding interactions.

The compound has also been investigated for its potential in medicinal chemistry applications, particularly in the context of anti-HIV-1 activity research. Studies have explored various synthetic modifications of the tetrahydrodiazepinone scaffold to optimize biological activity and selectivity profiles. The versatility of the synthetic approaches for preparing this compound and related compounds has made it an attractive target for pharmaceutical research and development efforts.

Structural Characterization Overview

The structural characterization of this compound has been accomplished through a combination of spectroscopic techniques, crystallographic analysis, and computational methods. The molecular structure features a seven-membered diazepine ring with a phenyl substituent at the 7-position and a carbonyl group at the 5-position. Crystallographic studies have revealed that the tetrahydrodiazepine ring adopts a twisted envelope conformation, which significantly influences the compound's overall geometry and intermolecular interactions.

The compound crystallizes with specific geometric parameters that have been determined through X-ray crystallography. In the crystal structure, inversion dimers are formed through N-H···O hydrogen bonds, with distances and angles characteristic of moderate-strength hydrogen bonding interactions. These dimers are subsequently connected into corrugated layers through additional N-H···O hydrogen bonds and C-H···π(ring) interactions, creating a three-dimensional network structure. Hirshfeld surface analysis has indicated that the most important intermolecular interactions for the compound involve H···H contacts, contributing significantly to the crystal packing stability.

Property Value Method/Source
Molecular Formula C11H12N2O Computational/Experimental
Molecular Weight 188.23 g/mol Calculated
IUPAC Name 7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one Systematic nomenclature
InChI Key QTBKTEDAGWNUEX-UHFFFAOYSA-N Computational
Crystal System Triclinic X-ray crystallography
Melting Point 202-204°C Experimental
Binding Energy (SARS-CoV-2) -8.1 kcal/mol Molecular docking

Density Functional Theory (DFT) calculations using the B3LYP method with 6-311G(d,p) basis set have provided insights into the electronic properties and geometry optimization of the compound. These computational studies have shown that the compound exhibits a slightly different geometry in the gas phase compared to its solid-state structure, indicating the influence of intermolecular interactions on molecular conformation. The DFT-NBO analysis has been employed to study the intrinsic electronic properties of the compound and establish structure-activity relationships.

Properties

IUPAC Name

7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-8-10(12-6-7-13-11)9-4-2-1-3-5-9/h1-5,8,12H,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBKTEDAGWNUEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C=C(N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511054
Record name 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57552-95-1
Record name 7-Phenyl-1,2,3,4-tetrahydro-5H-1,4-diazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of a phenyl-substituted amine with a suitable diketone under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the specific synthetic route.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The phenyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one has been explored in various studies. Its structural similarity to other diazepines suggests it may exhibit similar biological activities.

Anxiolytic Effects

Research indicates that compounds within the diazepine class often possess anxiolytic properties. The mechanism typically involves modulation of the gamma-Aminobutyric acid (GABA) receptors in the central nervous system. Studies have shown that derivatives of diazepine compounds can effectively reduce anxiety levels in preclinical models.

Anticonvulsant Activity

Similar to established diazepines like clonazepam and diazepam, this compound may possess anticonvulsant properties. Investigations into its efficacy in seizure models could provide insights into its potential as a therapeutic agent for epilepsy.

Neuroprotective Properties

Emerging evidence suggests that certain diazepine derivatives may offer neuroprotective effects. This could be beneficial in conditions such as neurodegenerative diseases where oxidative stress plays a significant role. Further studies are required to elucidate the specific pathways involved.

Synthesis and Industrial Applications

The synthesis of this compound typically involves cyclization reactions of phenyl-substituted amines with diketones under acidic or basic conditions. Optimizing these synthetic routes is crucial for large-scale production and application in pharmaceutical formulations.

Synthesis Methodology

Common synthetic routes include:

  • Cyclization Reaction : The reaction of phenyl-substituted amines with diketones.
  • Optimization for Yield : Adjusting temperature and solvent conditions to maximize product yield and purity.

Case Study: Diazepam Derivatives

A study on the pharmacodynamics of diazepam derivatives demonstrated significant anxiolytic effects in animal models. The findings suggest that structural modifications can enhance efficacy while reducing side effects. This precedent supports further investigation into the pharmacological profile of 7-phenyl derivatives.

Mechanism of Action

The mechanism of action of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one depends on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one are compared below with related diazepine derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Physical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Predicted pKa
This compound 57552-95-1 C₁₁H₁₂N₂O 188.23 Phenyl (C₆H₅) at position 7 206 13.70 ± 0.40
7-Amino-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one 97897-53-5 C₁₅H₁₄ClN₃O 287.74 2-Chlorophenyl at position 5; Amino (-NH₂) at position 7 Not reported Not reported
7-Chloro-1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-one 439-14-5 C₁₆H₁₃ClN₂O 284.7 Chloro (-Cl) at position 7; Methyl (-CH₃) at position 1; Phenyl at position 5 Not reported Not reported

Key Observations

Structural Variations: The target compound features a phenyl group at position 7, while derivatives such as those in and incorporate halogenated aryl groups (e.g., 2-chlorophenyl) and alkyl substituents (e.g., methyl).

Molecular Weight and Complexity :

  • The target compound has the lowest molecular weight (188.23 g/mol) among the compared derivatives. Chlorinated analogs (e.g., ) exhibit higher molecular weights (~284–288 g/mol) due to additional functional groups, which may impact solubility and pharmacokinetics .

Physicochemical Properties :

  • The high melting point (206°C) of the target compound suggests strong intermolecular forces, likely due to hydrogen bonding from the ketone group and π-π stacking of the phenyl ring . Chlorinated derivatives (e.g., ) may exhibit altered melting points due to increased polarity from electronegative substituents.

Synthetic Applications: The diazepinone core serves as a versatile scaffold for synthesizing bioactive molecules. For example, derivatives with tetrazolyl and coumarin moieties (e.g., compounds 4g and 4h in ) highlight its utility in generating pharmacologically relevant structures.

Safety Considerations :

  • While the target compound is classified as an irritant , structurally related compounds (e.g., hexahydro-7-methyl-5H-1,4-diazepin-5-one) require stringent safety protocols, including oxygen therapy and avoidance of mouth-to-mouth resuscitation during exposure .

Functional Implications

  • Electron-Withdrawing Groups : Chloro substituents (e.g., in ) may reduce basicity compared to the parent compound, altering solubility and interaction with biological targets.
  • Puckering Dynamics : The seven-membered ring’s conformational flexibility (as described in ) is influenced by substituents, affecting ligand-receptor binding. For example, bulky aryl groups may restrict pseudorotation, stabilizing specific bioactive conformations.

Biological Activity

7-Phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one is a heterocyclic compound belonging to the diazepine class. Its unique structure, characterized by a seven-membered ring containing two nitrogen atoms and a phenyl group, suggests potential biological activities that have been the subject of various studies. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

PropertyDetails
IUPAC Name7-phenyl-1,2,3,4-tetrahydro-1,4-diazepin-5-one
Molecular FormulaC₁₁H₁₂N₂O
Molecular Weight188.23 g/mol
CAS Number57552-95-1
InChI KeyQTBKTEDAGWNUEX-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives of diazepines demonstrated that modifications in the phenyl group can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have investigated the compound's potential as an anticancer agent. For instance, a derivative of this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism involves the inhibition of specific kinases that are crucial for tumor cell proliferation .

Neuropharmacological Effects

The diazepine structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that this compound may act as a modulator of GABA receptors . This modulation could lead to anxiolytic effects similar to those observed with traditional benzodiazepines.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Binding : Binding affinity to GABA_A receptors suggests a central nervous system impact.
  • Signal Transduction Modulation : It may influence signaling pathways related to apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

In a comparative study on diazepine derivatives published in a peer-reviewed journal, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial potential .

Study 2: Anticancer Properties

A recent study highlighted that treatment with this compound led to a reduction in tumor size in xenograft models by approximately 40% compared to control groups. The study emphasized the role of apoptosis induction as a key mechanism .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 7-phenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-5-one?

  • Methodology :

  • Use stepwise synthesis starting with a benzodiazepine core. Acylation reactions under basic conditions (e.g., triethylamine or pyridine) neutralize HCl byproducts, improving reaction efficiency .

  • Optimize reaction time and temperature: For example, perform intermediate steps at 0°C for 2 hours, followed by gradual warming to room temperature to minimize side reactions .

  • Purify the final product via recrystallization (using ethanol/water mixtures) or column chromatography (with hexane/ethyl acetate gradients) to isolate high-purity compounds .

    • Example Reaction Conditions Table :
StepReagents/ConditionsPurposeYield Optimization Tips
Acylation2,4-Dichlorobenzoyl chloride, triethylamine, THFIntroduce substituentsUse excess acylating agent (1.5 eq.)
CyclizationGrignard reagents, 0°C → RTForm diazepine ringMonitor pH to avoid decomposition
PurificationSilica gel chromatography (hexane/EtOAc)Remove unreacted precursorsAdjust gradient polarity based on TLC

Q. What analytical techniques are critical for characterizing 7-phenyl-1,4-diazepin-5-one derivatives?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and ring structure. Compare experimental shifts with computed values (e.g., via PubChem’s Lexichem TK) .
  • HPLC-MS : Quantify purity and detect trace impurities (e.g., unreacted intermediates) using reverse-phase columns and ESI ionization .
  • X-ray Crystallography : Resolve stereochemistry for chiral centers, particularly if the compound exhibits biological activity .

Q. How do reaction conditions influence the regioselectivity of substitutions on the diazepine ring?

  • Methodology :

  • Nucleophilic Substitution : Halogen atoms (e.g., Cl) at the 2,4-positions can be replaced using sodium methoxide in DMF. Kinetic control (low temperature) favors meta-substitution, while thermodynamic control (reflux) favors para-substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while non-polar solvents (e.g., toluene) favor radical pathways .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of 7-phenyl-1,4-diazepin-5-one analogs?

  • Methodology :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model binding affinity to GABAA_A receptors. Compare electron density maps of the diazepine core with known agonists like diazepam .

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in silico to identify key hydrogen bonds and hydrophobic contacts. Tools like COMSOL Multiphysics integrate AI to refine force fields .

    • Example Workflow :

Generate 3D conformers using PubChem’s InChI descriptors .

Perform docking studies with AutoDock Vina to prioritize analogs with low binding energies.

Validate predictions via in vitro assays (e.g., radioligand displacement) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Systematically compare variables such as assay type (e.g., cell-based vs. isolated receptors), compound purity, and dosing protocols .
  • Control Experiments : Replicate studies using standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors like solvent effects or metabolic degradation .

Q. What strategies enable efficient scale-up from lab-scale synthesis to pilot production?

  • Methodology :

  • Continuous Flow Reactors : Improve heat/mass transfer compared to batch reactors. For diazepinones, use microreactors with immobilized catalysts to reduce reaction time and byproducts .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to adjust parameters like temperature and reagent flow rates dynamically .

Cross-Disciplinary Applications

Q. How can factorial design optimize reaction parameters for novel diazepinone derivatives?

  • Methodology :

  • Design of Experiments (DoE) : Use a 2k^k factorial design to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 23^3 design can identify interactions between Grignard reagent concentration, reaction time, and yield .
  • Response Surface Methodology (RSM) : Model non-linear relationships to pinpoint optimal conditions (e.g., 45°C, 0.1 M catalyst) .

Q. What role does the diazepine core play in materials science applications?

  • Methodology :

  • Coordination Chemistry : Chelate metal ions (e.g., Cu2+^{2+}) via the N4 atom to create metal-organic frameworks (MOFs) for gas storage. Characterize porosity via BET analysis .
  • Polymer Modification : Graft diazepinone monomers onto polystyrene backbones to enhance thermal stability. Monitor degradation temperatures via TGA .

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